4-(3-Pyridinyl)benzenemethanamine dihydrochloride
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Overview
Description
4-(3-Pyridinyl)benzenemethanamine dihydrochloride is a chemical compound with the molecular formula C12H14N2•2HCl. It is commonly used in biochemical research, particularly in the field of proteomics. This compound is known for its unique structure, which includes a pyridine ring attached to a benzylamine moiety, making it a valuable tool in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyridinyl)benzenemethanamine dihydrochloride typically involves the reaction of 4-(Pyridin-3-yl)benzylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction scheme is as follows:
Starting Material: 4-(Pyridin-3-yl)benzylamine
Reagent: Hydrochloric acid
Reaction Conditions: The reaction is usually conducted at room temperature with stirring until the formation of the dihydrochloride salt is complete.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Pyridinyl)benzenemethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
4-(3-Pyridinyl)benzenemethanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Pyridinyl)benzenemethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
4-(3-Pyridinyl)benzenemethanamine dihydrochloride can be compared with other similar compounds, such as:
4-(Pyridin-2-yl)benzylamine dihydrochloride: Similar structure but with the pyridine ring attached at a different position.
4-(Pyridin-4-yl)benzylamine dihydrochloride: Another positional isomer with different chemical properties.
4-(Pyridin-3-yl)benzylamine monohydrochloride: A related compound with only one hydrochloride group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
(4-pyridin-3-ylphenyl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2ClH/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12;;/h1-7,9H,8,13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAPKDQVBBKXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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